molecular formula C23H25N3O2 B5733151 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine

4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine

Cat. No. B5733151
M. Wt: 375.5 g/mol
InChI Key: QNOFOLWDCKQGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine, also known as MIBP, is a chemical compound that has garnered attention for its potential applications in scientific research. MIBP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various physiological processes. By binding to the receptor, 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine prevents the activation of the channel, which can have downstream effects on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has been shown to have effects on various physiological processes, including cognitive function, inflammation, and pain perception. Studies have shown that 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has also been shown to have anti-inflammatory effects in animal models of sepsis and arthritis. Additionally, 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has several advantages as a research tool, including its selectivity for the α7 nicotinic acetylcholine receptor and its potential as a PET imaging agent. However, there are also limitations to its use in laboratory experiments. 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several potential future directions for research involving 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine. One area of interest is the development of 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine as a PET imaging agent for the detection of α7 nicotinic acetylcholine receptors in the brain. Another potential direction is the investigation of 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine's effects on other physiological processes, such as immune function and metabolism. Additionally, further studies are needed to determine the safety and efficacy of 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine in humans, which could have implications for the treatment of various neurological and inflammatory disorders.
Conclusion:
In conclusion, 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the α7 nicotinic acetylcholine receptor and potential as a PET imaging agent make it a valuable tool for studying various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine is synthesized through a multi-step process that involves the reaction of 4-(1H-imidazol-1-ylmethyl)piperidine with 2'-methoxybiphenyl-4-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine in its final form. The synthesis of 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has been optimized to produce high yields, making it a viable option for scientific research.

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which has implications for the treatment of various neurological disorders. 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has also been studied for its potential as a PET imaging agent for the detection of α7 nicotinic acetylcholine receptors in the brain.

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-28-22-5-3-2-4-21(22)19-6-8-20(9-7-19)23(27)26-13-10-18(11-14-26)16-25-15-12-24-17-25/h2-9,12,15,17-18H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOFOLWDCKQGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.